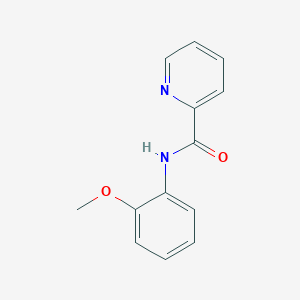

N-(2-Methoxyphenyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

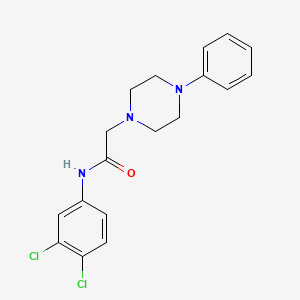

“N-(2-Methoxyphenyl)picolinamide” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “N-(2-Methoxyphenyl)-2-pyridinecarboxamide” and has a molecular weight of 228.24700 .

Synthesis Analysis

The synthesis of “N-(2-Methoxyphenyl)picolinamide” involves the condensation of picolinamide and two aldehyde molecules . This process is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Molecular Structure Analysis

The molecular structure of “N-(2-Methoxyphenyl)picolinamide” consists of a picolinamide ring and two selenophenyl groups . The nitrogen atom in the picolinamide ring and the selenium atom in the two selenobenzenes are coplanar .Chemical Reactions Analysis

“N-(2-Methoxyphenyl)picolinamide” can undergo a sequential reaction with benzaldehydes promoted by Pd(TFA)2, leading to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules .Physical And Chemical Properties Analysis

“N-(2-Methoxyphenyl)picolinamide” has a boiling point of 305°C and a melting point of 110°C . Its molecular formula is C13H12N2O2 and it has a molecular weight of 228.24700 . The exact mass is 228.09000, and it has a LogP value of 2.72650 .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of N-(2-Methoxyphenyl)picolinamide has been studied and published . The molecular structure is triclinic, with parameters a = 9.6050(2) Å, b = 9.7531(2) Å, c = 13.2788(2) Å, α = 75.130(1)°, β = 81.824(1)°, γ = 72.329(2)° . This information is crucial for understanding the physical and chemical properties of the compound.

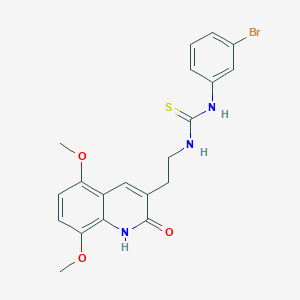

Antiproliferative Activity

N-(2-Methoxyphenyl)picolinamide derivatives have shown good antiproliferative activity . They have been evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . Some of these compounds have shown marked antiproliferative activity, superior to that of the reference drug sorafenib .

Antimicrobial Activity

Various diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have shown good antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.

Antiinflammatory Activity

Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have also shown good antiinflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antihypertensive Activity

N-(2-Methoxyphenyl)picolinamide, as a diaryl selenide, has shown antihypertensive activity . This could make it a potential candidate for the development of new antihypertensive drugs.

Antiviral Activity

Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have shown antiviral activities . This suggests potential applications in the treatment of viral diseases.

Organic Synthesis and Catalysis

Diaryl selenides, including N-(2-Methoxyphenyl)picolinamide, have been used as scaffolds in organic synthesis and catalysis . This makes them valuable tools in the field of organic chemistry.

Drug Design and Discovery

N-(2-Methoxyphenyl)picolinamide and its derivatives have been used in the design and discovery of new drugs . For example, they have been used in the design of novel N-Methyl-4-phenoxypicolinamide derivatives with potent cytotoxic activity .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-methoxyphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNYBKJCFJQTLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)

![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)

![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645536.png)

![4,6-Dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2645538.png)

![Tert-butyl 2-cyanospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B2645541.png)

![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)